Neopentylzinc bromide
Overview
Description
Neopentylzinc bromide is a chemical compound with the molecular formula C5H11BrZn . It is often used in research and development .
Synthesis Analysis
Neopentylzinc bromide can be synthesized from 1-Bromo-2,2-dimethylpropane and zinc . The synthesis involves heating a suspension of zinc metal powder, lithium chloride, tetrabutylammonium iodide, and tetrahydrofuran to 50°C. Trimethylchlorosilane is then added, followed by neopentyl bromide. The reaction mixture is heated to 60°C, and the conversion is monitored over time by GC analysis. The reaction reaches 65% completion after 18 hours and 97% completion after 64 hours .
Molecular Structure Analysis
The molecular weight of Neopentylzinc bromide is 216.44 g/mol . The InChI code for the compound is 1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 .
Physical And Chemical Properties Analysis
It is stored at refrigerator temperatures . The compound is shipped at room temperature .
Scientific Research Applications
Catalysis Enhancement
- Neopentylzinc bromide plays a significant role in enhancing catalysis. Studies have shown that its use can eliminate catalyst death in certain processes, leading to a more efficient and long-lived catalytic cycle. This is particularly relevant in the context of sustainable catalysis where the stability and longevity of catalysts are crucial (Eckert & Organ, 2020).
Gas Phase Photolysis
- In the field of chemical kinetics, neopentylzinc bromide has been studied for its behavior in gas phase photolysis. The research in this area has provided insights into the reaction products and mechanisms at different temperatures, contributing to a deeper understanding of chemical reactions in the gas phase (Bayliss et al., 1978).
Olefin Isomerization Control
- Neopentylzinc bromide is instrumental in controlling olefin isomerization in the Heck reaction. Its use with neopentyl phosphine ligands has been shown to influence the degree of alkene isomerization, demonstrating its potential in fine-tuning chemical reactions for specific outcomes (Lauer, Thompson, & Shaughnessy, 2014).
Photolysis and Pyrolysis Studies
- Studies on the photolysis and pyrolysis of neopentyl bromide, a related compound, have contributed to the understanding of chemical reaction mechanisms and kinetics, particularly in the context of radical processes and atom and radical chain mechanisms (Failes et al., 1981).
Transition Metal-Catalyzed Cross-Coupling
- Neopentylzinc bromide is useful in transition metal-catalyzed cross-coupling reactions. Its application in nickel-catalyzed cross-coupling with alkylmagnesium bromides shows its utility in creating new chemical compounds, indicating its versatility in organic synthesis (Cho et al., 2005).
Ligand Use in Catalysis
- In catalysis, neopentyl phosphine ligands, which can be derived from neopentylzinc bromide, have been shown to be effective in palladium-catalyzed cross-couplings of aryl bromides and chlorides. This application highlights its role in facilitating complex chemical reactions (Hill et al., 2008).
Safety and Hazards
Neopentylzinc bromide is classified as a dangerous substance. It causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, wearing protective clothing, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Neopentylzinc bromide is a chemical compound used in organic chemistry, particularly in the field of synthetic chemistry . Its primary targets are organic molecules where it acts as a reagent in various chemical reactions .
Mode of Action
Neopentylzinc bromide operates through a mechanism known as nucleophilic substitution, specifically the S_N2 mechanism . In this process, the neopentylzinc bromide molecule interacts with a substrate molecule, leading to the exchange of groups between the molecules . The S_N2 mechanism is a one-step process where the nucleophile (neopentylzinc bromide) attacks the substrate, leading to the inversion of the configuration .
Biochemical Pathways
The exact biochemical pathways affected by neopentylzinc bromide are dependent on the specific reactions it is involved in. As a reagent, it can participate in a variety of reactions, each with its own unique pathway. The common feature in all these reactions is the nucleophilic substitution, which leads to the formation of new organic compounds .
Pharmacokinetics
It’s important to note that the compound’s effectiveness as a reagent would be influenced by factors such as its concentration, the reaction conditions, and the nature of the substrate .
Result of Action
The result of neopentylzinc bromide’s action is the formation of new organic compounds through the process of nucleophilic substitution . The exact molecular and cellular effects would depend on the specific compounds being synthesized.
Action Environment
The action, efficacy, and stability of neopentylzinc bromide are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other substances that could react with neopentylzinc bromide, and the specific conditions under which the reaction is carried out .
properties
IUPAC Name |
bromozinc(1+);2-methanidyl-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDYADSOGAJTMG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
676137-12-5 | |
Record name | Zinc, bromo(2,2-dimethylpropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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